Carmegliptin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

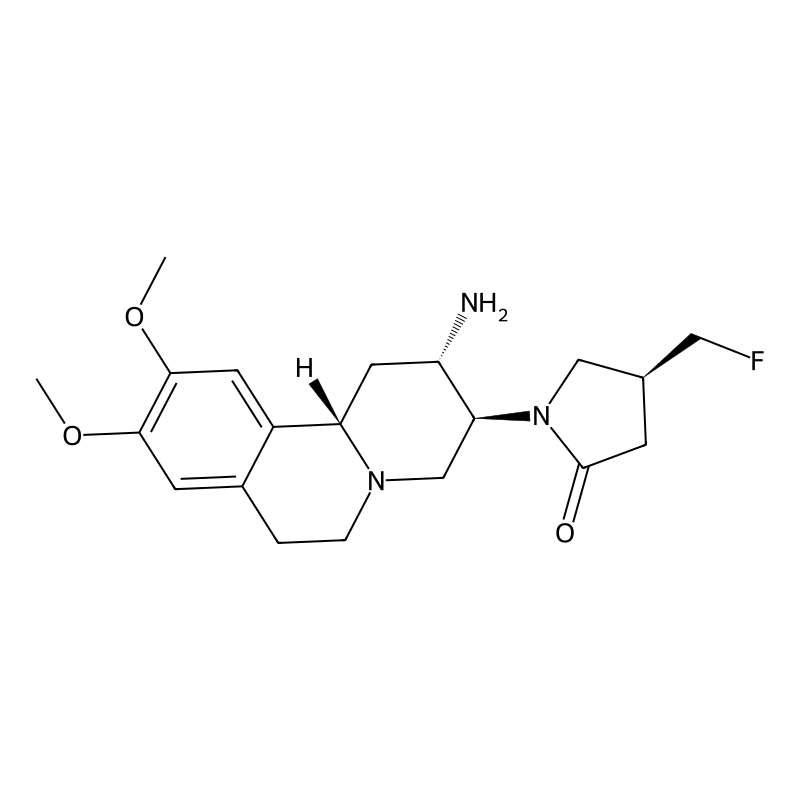

Carmegliptin is a synthetic compound characterized as a potent, long-acting, selective inhibitor of dipeptidyl peptidase 4 (DPP-4). Its chemical formula is C20H28FN3O3, and it is classified as a pyrrolidinone-based molecule. Carmegliptin is primarily developed for the management of type 2 diabetes mellitus due to its ability to enhance insulin secretion and lower blood glucose levels by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones .

Carmegliptin exhibits significant biological activity as a DPP-4 inhibitor, which plays a critical role in glucose metabolism. By inhibiting this enzyme, Carmegliptin prolongs the action of incretin hormones, leading to increased insulin secretion in response to meals and reduced glucagon levels. Clinical studies have demonstrated its efficacy in lowering fasting and postprandial blood glucose levels in patients with type 2 diabetes . Additionally, it has shown a favorable safety profile with minimal risk of hypoglycemia when used alone or in combination with other antidiabetic agents .

The synthesis of Carmegliptin has been optimized for large-scale production. One efficient method involves the assembly of its tricyclic core through a series of steps that include:

- Formation of β-ketoacid intermediates via decarboxylative reactions.

- Mannich reaction to introduce amine functionalities.

- Aldol condensation to construct the polycyclic structure.

These methods yield Carmegliptin with high efficiency and purity, making it suitable for pharmaceutical applications .

Carmegliptin is primarily utilized in the treatment of type 2 diabetes mellitus. Its role as a DPP-4 inhibitor makes it effective in managing blood glucose levels and improving glycemic control. Furthermore, ongoing research explores its potential applications in other metabolic disorders due to its mechanism of action on incretin hormones .

Interaction studies have indicated that Carmegliptin may enhance the effects of other antidiabetic medications, such as sulfonylureas and insulin, thereby increasing the risk of hypoglycemia when used concurrently. Additionally, interactions with non-steroidal anti-inflammatory drugs like acetylsalicylic acid have been noted, which could further elevate the risk of hypoglycemia . Comprehensive studies are necessary to fully understand these interactions and their clinical implications.

Carmegliptin shares similarities with other DPP-4 inhibitors but possesses unique characteristics that differentiate it from them. Below is a comparison with some notable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sitagliptin | C16H15F6N5O | First DPP-4 inhibitor approved; less potent than Carmegliptin |

| Saxagliptin | C18H25N3O2 | Has a shorter half-life; requires more frequent dosing |

| Linagliptin | C19H25N5O | No renal dosing adjustment needed; longer duration of action |

| Alogliptin | C17H22N4O | Less potent than Carmegliptin; fewer drug interactions |

Carmegliptin's unique structural features contribute to its prolonged action and effectiveness compared to these other compounds, making it an important candidate for diabetes management .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-peptidases [EC:3.4.14.-]

DPP4 (CD26) [HSA:1803] [KO:K01278]

Other CAS

Wikipedia

Dates

2: Kuhlmann O, Paehler A, Weick I, Funk C, Pantze M, Zell M, Timm U. Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys. Xenobiotica. 2010 Dec;40(12):840-52. doi: 10.3109/00498254.2010.519406. PubMed PMID: 20868265.

3: Gilibili RR, Bhamidipati RK, Mullangi R, Srinivas NR. Retrospective and Prospective Human Intravenous and Oral Pharmacokinetic Projection of Dipeptidyl peptidase-IV Inhibitors Using Simple Allometric Principles - Case Studies of ABT-279, ABT-341, Alogliptin, Carmegliptin, Sitagliptin and Vildagliptin. J Pharm Pharm Sci. 2015;18(3):434-48. PubMed PMID: 26517136.

4: Mattei P, Boehringer M, Di Giorgio P, Fischer H, Hennig M, Huwyler J, Koçer B, Kuhn B, Loeffler BM, Macdonald A, Narquizian R, Rauber E, Sebokova E, Sprecher U. Discovery of carmegliptin: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorg Med Chem Lett. 2010 Feb 1;20(3):1109-13. doi: 10.1016/j.bmcl.2009.12.024. PubMed PMID: 20031405.

5: Agrawal R, Jain P, Dikshit SN. Ligand-based pharmacophore detection, screening of potential gliptins and docking studies to get effective antidiabetic agents. Comb Chem High Throughput Screen. 2012 Dec;15(10):849-76. PubMed PMID: 23140189.